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Introduction
mScarlet3 is a brilliant, fast-maturing, and cysteine-free monomeric red fluorescent protein that

represents a significant advancement in the field of live-cell imaging.[1][2] Evolved from its

predecessor mScarlet, mScarlet3 offers a record-breaking combination of brightness, quantum

yield (75%), and a long fluorescence lifetime (4.0 ns), making it an exceptional tool for a wide

range of fluorescence microscopy applications.[1][2][3] Its robust performance as a fusion tag,

low cytotoxicity, and superiority as a Förster Resonance Energy Transfer (FRET) acceptor

further solidify its position as a premier choice for visualizing and quantifying molecular

processes in living cells.[1][2][4]

Red fluorescent proteins like mScarlet3 are highly sought after because the red excitation light

is less harmful to cells and scatters less than green light, allowing for deeper tissue imaging.[5]

This document provides detailed application notes, quantitative data, and experimental

protocols to effectively utilize mScarlet3 and its variants in your research.

Key Advantages of mScarlet3
Exceptional Brightness: mScarlet3 is the brightest monomeric red fluorescent protein to date,

exhibiting brightness more than fivefold that of mCherry in cellular contexts.[6]
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Fast and Complete Maturation: Its rapid maturation allows for the visualization of cellular

processes in real-time, crucial for studying dynamic events.[1][4]

High Quantum Yield and Long Lifetime: A high quantum yield of 75% and a long

fluorescence lifetime of 4.0 ns contribute to its superior brightness and utility in advanced

imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7]

Excellent Performance as a Fusion Tag: mScarlet3 functions reliably as a fusion tag for

labeling a wide variety of proteins and subcellular structures without causing apparent

cytotoxicity.[1][4][8]

Superior FRET Acceptor: It surpasses other red fluorescent proteins as a FRET acceptor,

making it ideal for studying protein-protein interactions.[1][4][6]

High Acid Resistance: With a pKa of 4.2, mScarlet3 maintains strong fluorescence in acidic

environments, which is beneficial for studying endomembrane systems.[6]

Evolution of the mScarlet Family
The development of mScarlet3 is the result of a targeted evolution process to enhance the

properties of red fluorescent proteins for live-cell imaging. The diagram below illustrates the

progression from the original mScarlet to the highly optimized mScarlet3 and its photostable

variants.
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Caption: The evolution of the mScarlet family of red fluorescent proteins.
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The following tables summarize the key quantitative properties of mScarlet3 and its variants,

providing a basis for selecting the optimal fluorescent protein for your specific application.

Table 1: Spectroscopic and Biochemical Properties of mScarlet Variants

Property mScarlet mScarlet-I mScarlet-H mScarlet3
mScarlet3-
H

Excitation

Max (nm)
569 569 569 572 573

Emission

Max (nm)
594 593 593 596 596

Quantum

Yield (QY)
0.70 0.54 0.20 0.75 0.178

Extinction

Coefficient

(M⁻¹cm⁻¹)

100,000 93,800 71,000 104,000 79,040

Brightness 70.0 50.7 14.2 78.0 14.1

Fluorescence

Lifetime (ns)
3.9 3.2 1.2 4.0 1.0

Maturation

Time (t½ at

37°C, min)

148 37 148 37 ~37

pKa 4.5 4.5 4.5 4.2 ~6.0

Data compiled from multiple sources.[1][6][9][10][11]

Table 2: Stability and Performance Characteristics of mScarlet3 Variants
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Property mScarlet3 mScarlet3-H mScarlet3-S2

Photostability Good High
Ultra-High (29x >

mScarlet3)

Thermostability -

High (retains >80%

fluorescence after 1h

at 90°C)

-

Chemical Resistance -
High (resistant to

OsO₄ treatment)
-

Primary Applications
General live-cell

imaging, FRET

Super-resolution (SIM,

STED), CLEM, tissue

clearing

Long-term super-

resolution (STED,

SIM)

Data compiled from multiple sources.[2][12][13][14]

Applications and Protocols
mScarlet3 is a versatile tool for a multitude of fluorescence microscopy applications. Its

brightness and rapid maturation make it ideal for visualizing the dynamics of proteins and

organelles in living cells.

Application 1: High-Performance Live-Cell Imaging
Due to its low cytotoxicity and high brightness, mScarlet3 is exceptionally well-suited for long-

term live-cell imaging experiments to monitor cellular processes such as cell division, migration,

and organelle dynamics.[4][7]

Application 2: Labeling Subcellular Structures
mScarlet3 has been successfully used as a fusion tag to label a wide array of subcellular

compartments and structures, including the endoplasmic reticulum, nuclear envelope,

mitochondria, actin cytoskeleton, peroxisomes, and the plasma membrane.[4][8] The bright and

accurate labeling allows for detailed morphological studies of these organelles.
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Caption: A typical experimental workflow for using mScarlet3 as a fusion tag.
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Protocol: Expression of mScarlet3 Fusion Proteins in
Mammalian Cells
This protocol provides a general guideline for transiently expressing an mScarlet3-tagged

protein in a mammalian cell line like HeLa or HEK293T.

Materials:

Plasmid DNA encoding the mScarlet3 fusion protein

Mammalian cell line (e.g., HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

Glass-bottom dishes or coverslips suitable for microscopy

Phosphate-Buffered Saline (PBS)

Optional: DAPI or Hoechst stain for nuclear counterstaining

Procedure:

Cell Seeding:

One day prior to transfection, seed the mammalian cells onto glass-bottom dishes or

coverslips at a density that will result in 50-80% confluency on the day of transfection.

Transfection:

On the day of transfection, prepare the DNA-transfection reagent complexes according to

the manufacturer's instructions. For a typical 35 mm dish, use 1-2 µg of plasmid DNA.

Gently add the transfection complexes to the cells.

Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for expression of the

mScarlet3 fusion protein.
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Preparation for Imaging:

Gently wash the cells twice with pre-warmed PBS.

Replace the medium with a live-cell imaging medium (e.g., FluoroBrite DMEM).

If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) and incubate for 10-

15 minutes.

Fluorescence Microscopy:

Image the cells using a fluorescence microscope equipped with appropriate filter sets for

red fluorescent proteins.

Excitation: Use a laser line or filter around 561-570 nm.

Emission: Collect the emitted fluorescence using a filter centered around 590-630 nm.

Acquire images using appropriate settings for laser power, exposure time, and gain to

achieve a good signal-to-noise ratio while minimizing phototoxicity.

Application 3: Super-Resolution Microscopy
The development of highly photostable variants, mScarlet3-H and mScarlet3-S2, has opened

the door for advanced super-resolution imaging techniques.[12][13][15] These variants are

particularly valuable for:

Stimulated Emission Depletion (STED) Microscopy: mScarlet3-H and mScarlet3-S2 maintain

a high signal-to-noise ratio over numerous imaging cycles, enabling detailed 3D STED

imaging of subcellular structures like the endoplasmic reticulum.[8][12]

Structured Illumination Microscopy (SIM): The high photostability of these variants allows for

prolonged 3D-SIM imaging of dynamic processes, such as mitochondrial dynamics, for

extended periods with minimal photobleaching.[12][16][17]

Protocol: General Considerations for Super-Resolution
Imaging with mScarlet3-S2
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Cell Preparation: Follow the protocol for mammalian cell expression as described above.

Optimal expression levels are crucial; very high expression can lead to artifacts.

Imaging System: A dedicated STED or SIM microscope is required.

Imaging Parameters (General Guidance):

Excitation Laser: ~561 nm

STED Depletion Laser (for STED): Typically a high-power laser at ~775 nm.

Detector: A sensitive detector, such as a HyD or APD, is recommended.

Image Acquisition:

Use the lowest possible laser power for both excitation and depletion (for STED) to

minimize photobleaching and phototoxicity.

Optimize the pixel size and dwell time to match the desired resolution.

For live-cell imaging, minimize the number of frames and the imaging duration to maintain

cell health. The high photostability of mScarlet3-S2 allows for more prolonged imaging

compared to other RFPs.[2][13]

Application 4: Correlative Light and Electron
Microscopy (CLEM)
The exceptional chemical stability of mScarlet3-H makes it a prime candidate for CLEM

studies.[14][15][18] It retains significant fluorescence even after the harsh chemical fixation and

osmium tetroxide treatment steps required for electron microscopy sample preparation, which

typically quench the signal from other fluorescent proteins.[12] This allows for the precise

correlation of fluorescently labeled structures with their ultrastructural context.

Conclusion
mScarlet3 and its derivatives represent a state-of-the-art toolkit for researchers in cell biology

and drug development. Their superior brightness, rapid maturation, and the enhanced stability

of newer variants empower a wide range of advanced microscopy applications, from routine
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live-cell imaging to demanding super-resolution and correlative imaging techniques. By

following the guidelines and protocols outlined in this document, researchers can effectively

harness the power of mScarlet3 to gain deeper insights into the intricate workings of the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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